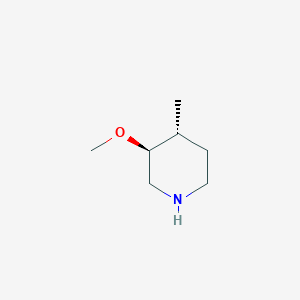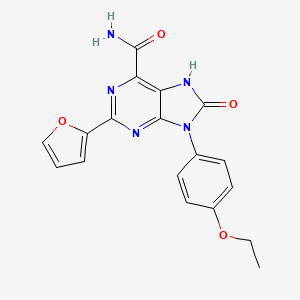![molecular formula C20H22F3N3O2 B2919672 2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate CAS No. 477858-49-4](/img/structure/B2919672.png)
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The presence of the phenylpiperazino group suggests it might have some biological activity, as piperazine derivatives are often found in pharmaceuticals . The trifluoroethyl group could potentially affect the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group, a phenylpiperazino group, and a trifluoroethyl group . These groups could potentially influence the compound’s shape, polarity, and reactivity.Chemical Reactions Analysis
As a carbamate, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid derivative . The trifluoroethyl group might also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Antifungal Applications
Studies on compounds with similar trifluoroethyl and phenylcarbamate groups have demonstrated potential in antifungal applications. For instance, new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety have shown significant antifungal activities against yeasts and filamentous fungi, indicating the relevance of trifluoroethylated compounds in developing antifungal agents (Eto, Kaneko, & Sakamoto, 2000).
Chiral Separation
Compounds containing phenylcarbamic acid derivatives have been utilized in chiral separation processes. A study on the thermodynamic aspects of HPLC separation of enantiomers of phenylcarbamic acid derivatives reveals the importance of such compounds in analytical chemistry, particularly in the enantioseparation of chiral molecules (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).
Synthesis of Schiff Bases
Research on the synthesis of N-(5-Pyrazolyl) Schiff bases from aryl trifluoromethyl ketones highlights the synthetic utility of trifluoromethylated compounds. These studies demonstrate how trifluoromethyl groups can be incorporated into more complex structures, potentially offering insights into the synthesis and applications of the compound (Vovk, Bol’but, Volochnyuk, & Pinchuk, 2004).
Key Intermediate for Pesticides
The synthesis of methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, illustrates the industrial and agricultural significance of trifluoromethylated carbamates. This compound's efficient synthesis method could provide a template for synthesizing "2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate" and exploring its potential applications (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).
Pharmaceutical Research
Mannich bases containing ibuprofen moiety have been synthesized, showcasing the pharmaceutical research applications of compounds with phenylpiperazino and carbamate groups. These studies indicate the potential for designing new therapeutic agents based on modifying the structural elements of "2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate" (Sujith, Rao, Shetty, & Kalluraya, 2009).
Propiedades
IUPAC Name |
[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)18(28-19(27)24-16-7-3-1-4-8-16)15-25-11-13-26(14-12-25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGJFQANXUSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)
![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)
![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2919597.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)